(3S)-3-aminopyrrolidine-1-sulfonamide
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Overview
Description
(3S)-3-aminopyrrolidine-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound features a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and an amino group attached to the third carbon in the (S)-configuration. The sulfonamide group is attached to the nitrogen atom of the pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-aminopyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group is introduced at the third carbon position using selective amination reactions.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the amine with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production often requires the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-aminopyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(3S)-3-aminopyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-3-aminopyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-aminopyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
(3S)-3-aminopyrrolidine-1-phosphonamide: Contains a phosphonamide group instead of a sulfonamide group.
Uniqueness
(3S)-3-aminopyrrolidine-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group allows it to participate in specific interactions that are not possible with other similar compounds.
Properties
Molecular Formula |
C4H11N3O2S |
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Molecular Weight |
165.22 g/mol |
IUPAC Name |
(3S)-3-aminopyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C4H11N3O2S/c5-4-1-2-7(3-4)10(6,8)9/h4H,1-3,5H2,(H2,6,8,9)/t4-/m0/s1 |
InChI Key |
ZKAGJCVVFISLIT-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)S(=O)(=O)N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)N |
Origin of Product |
United States |
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